molecular formula C18H17BrN2O4 B2455299 Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448068-82-3

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2455299
M. Wt: 405.248
InChI Key: OPAYCECSNXXEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(2-bromoethyl)phenol, which is synthesized from 2-bromoethanol and phenol. The second intermediate is 4-(3-bromopyridin-2-yloxy)piperidine, which is synthesized from 3-bromopyridine and 4-piperidone. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.

Starting Materials
Phenol, 2-bromoethanol, 3-bromopyridine, 4-piperidone, Palladium acetate, Copper(II) acetate, Sodium acetate, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Acetone, Ethanol, Diethyl ether, Methanol, Chloroform

Reaction
Step 1: Synthesis of 4-(2-bromoethyl)phenol, a. Dissolve phenol in a mixture of hydrochloric acid and water, b. Add 2-bromoethanol to the mixture and heat under reflux for 2 hours, c. Cool the mixture and extract the product with diethyl ether, d. Wash the organic layer with sodium hydroxide solution and dry over anhydrous sodium sulfate, e. Evaporate the solvent to obtain 4-(2-bromoethyl)phenol, Step 2: Synthesis of 4-(3-bromopyridin-2-yloxy)piperidine, a. Dissolve 4-piperidone in methanol, b. Add sodium borohydride to the mixture and stir for 30 minutes, c. Add 3-bromopyridine to the mixture and heat under reflux for 2 hours, d. Cool the mixture and extract the product with chloroform, e. Wash the organic layer with water and dry over anhydrous sodium sulfate, f. Evaporate the solvent to obtain 4-(3-bromopyridin-2-yloxy)piperidine, Step 3: Coupling of intermediates, a. Dissolve 4-(2-bromoethyl)phenol and 4-(3-bromopyridin-2-yloxy)piperidine in acetone, b. Add palladium acetate, copper(II) acetate, and sodium acetate to the mixture, c. Heat the mixture under reflux for 6 hours, d. Cool the mixture and extract the product with chloroform, e. Wash the organic layer with water and dry over anhydrous sodium sulfate, f. Evaporate the solvent to obtain the final product, Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Mechanism Of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways involved in the growth and proliferation of cancer cells and the development of neurological disorders.

Biochemical And Physiological Effects

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone in lab experiments is its potential as a candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential applications in other fields, such as material science and catalysis. Additionally, further research is needed to investigate the safety and toxicity of this compound.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for anticancer drug development. Additionally, Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone has been shown to have activity against certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4/c19-14-2-1-7-20-17(14)25-13-5-8-21(9-6-13)18(22)12-3-4-15-16(10-12)24-11-23-15/h1-4,7,10,13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAYCECSNXXEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.